molecular formula C8H9N3O5S B14809992 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide

4-Cyclopropoxy-6-nitropyridine-2-sulfonamide

Cat. No.: B14809992
M. Wt: 259.24 g/mol
InChI Key: LMLQSDLQVZMLML-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves several steps. One common method includes the nitration of pyridine derivatives followed by sulfonation and subsequent cyclopropoxylation. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product yield .

Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. These methods also incorporate purification steps such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

4-Cyclopropoxy-6-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide include other nitropyridine derivatives and sulfonamide-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. For example:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O5S/c9-17(14,15)8-4-6(16-5-1-2-5)3-7(10-8)11(12)13/h3-5H,1-2H2,(H2,9,14,15)

InChI Key

LMLQSDLQVZMLML-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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